

# Neuromedin U-8: A Central Regulator of Food Intake and Energy Homeostasis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Neuromedin U-8 (porcine)

Cat. No.: B3030858

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

Neuromedin U (NMU) is a highly conserved neuropeptide implicated in a wide array of physiological processes, most notably the central regulation of energy balance.<sup>[1][2]</sup> Its potent anorexigenic effects, demonstrated through central administration and genetic models, have positioned the NMU system, particularly its interaction with the Neuromedin U Receptor 2 (NMUR2), as a promising target for the development of anti-obesity therapeutics.<sup>[3][4]</sup> This technical guide provides an in-depth exploration of the role of the active fragment, Neuromedin U-8 (NMU-8), in the regulation of food intake. We will dissect the molecular mechanisms, signaling pathways, and key neural circuits involved. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to investigate the effects of NMU-8, from central administration in rodent models to behavioral and molecular analysis, ensuring a robust and reproducible research framework.

## Introduction: The Neuromedin U System

First isolated from the porcine spinal cord, Neuromedin U was named for its potent contractile effect on uterine smooth muscle.<sup>[1][5]</sup> It exists in two primary bioactive forms, a 25-amino acid peptide (NMU-25) and a shorter, C-terminally amidated 8-amino acid fragment (NMU-8) in rats (a 9-amino acid peptide in chickens), with the C-terminal region being crucial for biological activity.<sup>[1][2]</sup> While expressed in both the gastrointestinal tract and the central nervous system

(CNS), it is the central actions of NMU that are most profoundly linked to the control of appetite and energy expenditure.[\[4\]](#)[\[5\]](#)

The biological effects of NMU are mediated by two high-affinity G protein-coupled receptors (GPCRs):

- NMUR1: Predominantly expressed in peripheral tissues, including the gut and immune cells. [\[1\]](#)[\[6\]](#) Peripheral NMU signaling via NMUR1 is involved in processes like smooth muscle contraction and inflammation.[\[1\]](#)[\[7\]](#)
- NMUR2: Primarily expressed in the CNS, with high concentrations in key hypothalamic and brainstem nuclei that govern energy homeostasis, such as the paraventricular nucleus (PVN), arcuate nucleus (ARC), and supraoptic nucleus (SON).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

The distinct distribution of these receptors is critical: the potent anorexigenic and metabolic effects observed after central administration of NMU are mediated predominantly by NMUR2. [\[6\]](#)[\[10\]](#) This makes NMUR2 a highly specific and attractive target for therapeutic intervention in metabolic disorders.

## Core Mechanism: NMU-8/NMUR2 Signaling in Appetite Suppression

Central administration of NMU-8 potently suppresses food intake and increases energy expenditure.[\[1\]](#)[\[11\]](#) This action is rooted in the activation of specific neuronal populations within the hypothalamus and brainstem.[\[8\]](#)[\[9\]](#)

## Key Neural Substrates

Studies using c-Fos as a marker for neuronal activation have definitively shown that intracerebroventricular (ICV) injection of NMU activates neurons in several critical brain regions[\[8\]](#)[\[9\]](#):

- Paraventricular Nucleus (PVN): A major integration center for anorexigenic signals. NMU directly activates PVN neurons, including those that produce corticotropin-releasing hormone (CRH), a well-known anorexigenic peptide.[\[9\]](#)[\[12\]](#) This activation of the CRH system is a key downstream effector of NMU's appetite-suppressing effects.[\[13\]](#)

- Arcuate Nucleus (ARC): The primary hypothalamic region for sensing peripheral metabolic signals. NMU is produced in the ARC and acts on other ARC neurons, including increasing the expression of pro-opiomelanocortin (POMC) mRNA, the precursor to the anorexigenic peptide  $\alpha$ -MSH.[9][12][14]
- Brainstem Nuclei: NMU also activates neurons in the parabrachial nucleus, which is involved in relaying satiety signals from the periphery to the forebrain.[8]

## Molecular Signaling Pathway

NMUR2 is a canonical GPCR that couples to multiple G-protein subtypes, primarily G $\alpha$ q/11 and G $\alpha$ i.[1][15] The binding of NMU-8 to NMUR2 initiates a dual signaling cascade:

- G $\alpha$ q/11 Pathway: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in neuronal activation.[1]
- G $\alpha$ i Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

This signaling cascade ultimately results in the depolarization and activation of NMUR2-expressing neurons in regions like the PVN, triggering the release of anorexigenic neuropeptides and leading to a reduction in food intake.

[Click to download full resolution via product page](#)

**Caption:** NMU-8/NMUR2 signaling cascade leading to reduced food intake.

## Independence from Leptin Pathway

A crucial aspect for drug development is that the anorexigenic effect of NMU appears to be independent of the leptin signaling pathway. Mice lacking the NMU gene (*Nmu*<sup>-/-</sup>) become obese, hyperphagic, and display reduced energy expenditure.<sup>[14][16]</sup> However, these obese *Nmu*<sup>-/-</sup> mice still respond to exogenous leptin treatment with reduced body weight.<sup>[16]</sup> Conversely, central leptin administration does not alter hypothalamic NMU gene expression.<sup>[14]</sup> This indicates that NMU operates through a distinct, parallel pathway to regulate energy balance, offering a potential therapeutic avenue for individuals with leptin resistance, a common feature of obesity.

## Experimental Methodologies: A Practical Guide

Investigating the central effects of NMU-8 requires a combination of neurosurgical, behavioral, and molecular techniques. The following protocols provide a validated framework for these studies.

## Core Experimental Workflow

The overall process involves surgically preparing animals for direct CNS administration, followed by treatment, behavioral monitoring, and post-mortem tissue analysis to confirm the mechanism of action.



[Click to download full resolution via product page](#)

**Caption:** Standard workflow for investigating central effects of NMU-8.

## Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection

**Rationale:** To bypass the blood-brain barrier and deliver NMU-8 directly to the CNS, allowing for the specific investigation of its central effects on appetite.

### Materials:

- Stereotaxic apparatus
- Anesthesia machine (isoflurane)
- Surgical tools (scalpel, forceps, hemostats)
- Cannula system (e.g., Plastics One)
- Dental cement
- Microsyringe pump and Hamilton syringes
- NMU-8 peptide and sterile saline (vehicle)

### Procedure:

- **Anesthesia:** Anesthetize the mouse (e.g., 8-10 week old C57BL/6) with isoflurane (4-5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
- **Stereotaxic Placement:** Secure the animal in the stereotaxic frame. Apply ophthalmic ointment to prevent corneal drying.
- **Incision:** Shave the scalp and sterilize with betadine and ethanol. Make a midline incision to expose the skull.
- **Coordinate Identification:** Identify bregma. For lateral ventricle cannulation in a mouse, typical coordinates relative to bregma are: Anterior/Posterior (AP): -0.4 mm; Medial/Lateral (ML): -1.0 mm.[[17](#)]

- Craniotomy: Drill a small hole at the identified coordinates, being careful not to damage the underlying dura mater.
- Cannula Implantation: Slowly lower the guide cannula to the target depth (Dorsoventral, DV: -2.2 mm from skull surface).
- Fixation: Secure the cannula to the skull using dental cement anchored by small surgical screws.
- Closure: Suture the scalp around the implant. Insert a dummy cannula to maintain patency.
- Recovery: Administer post-operative analgesics and allow the animal to recover for 7-10 days before experimentation.
- Injection: For injection, gently restrain the recovered animal, remove the dummy cannula, and insert the injector cannula (which extends ~1mm beyond the guide). Infuse 1-2  $\mu$ L of NMU-8 solution (e.g., 0.1-0.3 nmol) or vehicle over 1 minute using a microsyringe pump.[\[17\]](#) [\[18\]](#) Leave the injector in place for an additional minute to allow diffusion before replacing the dummy cannula.

## Protocol 2: Food Intake and Behavioral Monitoring

Rationale: To quantify the anorexigenic and other behavioral effects of centrally administered NMU-8.

### Materials:

- Individually housed animal cages
- Standard chow and/or high-fat diet pellets
- Sensitive scale (0.01 g accuracy)
- Optional: Automated feeding monitoring systems (e.g., BioDAQ, FED3)[\[19\]](#)[\[20\]](#)
- Optional: Open field arena with video tracking for locomotor activity

### Procedure:

- Habituation: Individually house animals and allow them to acclimate for several days. Measure baseline food intake and body weight for 2-3 days prior to the experiment.
- Fasting (Optional but common): To amplify feeding behavior, animals are often fasted for a period (e.g., 18-24 hours) before the dark cycle begins, when they are most active.
- Administration: Perform ICV injection of NMU-8 or vehicle at the onset of the dark cycle.
- Manual Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure the remaining food and any spillage at set time points (e.g., 1, 2, 4, and 24 hours post-injection).[10] Food intake is calculated as: (Initial Weight - Final Weight - Spillage Weight).
- Automated Measurement: If using automated systems, data on bout size, frequency, and timing will be collected continuously, providing a more detailed microstructure of feeding behavior.[20]
- Behavioral Observation: Concurrently, observe or record animals for other behaviors. Central NMU administration is known to markedly increase grooming and locomotor activity, which should be quantified.[18]

## Protocol 3: c-Fos Immunohistochemistry

Rationale: To identify the specific populations of neurons activated by NMU-8 in the brain, providing a molecular correlate for the observed behavioral effects.

Materials:

- Perfusion solutions (PBS, 4% paraformaldehyde)
- Vibratome or cryostat for brain sectioning
- Primary antibody (anti-c-Fos, typically rabbit polyclonal)
- Secondary antibody (e.g., biotinylated anti-rabbit IgG)
- ABC reagent (Avidin-Biotin Complex)

- DAB (3,3'-Diaminobenzidine) substrate
- Microscope

**Procedure:**

- Perfusion: 90-120 minutes after ICV injection (the peak of c-Fos expression), deeply anesthetize the animal and perform transcardial perfusion first with cold PBS, followed by 4% paraformaldehyde (PFA) to fix the brain tissue.
- Tissue Processing: Dissect the brain and post-fix in 4% PFA overnight. Transfer to a sucrose solution for cryoprotection.
- Sectioning: Cut coronal sections (e.g., 30-40  $\mu$ m) through the regions of interest (hypothalamus, brainstem) using a vibratome or cryostat.
- Immunostaining:
  - Wash sections in PBS.
  - Incubate in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to reduce non-specific binding.
  - Incubate with the primary anti-c-Fos antibody (e.g., 1:1000 dilution) for 24-48 hours at 4°C.
  - Wash, then incubate with the biotinylated secondary antibody for 1-2 hours.
  - Wash, then incubate with ABC reagent for 1 hour.
  - Develop the signal by incubating with DAB substrate, which produces a brown precipitate in the nuclei of activated cells.
- Analysis: Mount the sections on slides, dehydrate, and coverslip. Use a light microscope to identify and count c-Fos-immunoreactive nuclei within specific brain regions (e.g., PVN, ARC) and compare the number of activated cells between NMU-8 and vehicle-treated groups.<sup>[8]</sup>

## Data Summary and Interpretation

Central administration of NMU-8 produces robust and reproducible effects on energy balance. The table below summarizes typical findings from rodent studies.

| Parameter          | Effect of Central NMU-8 Administration | Typical Magnitude of Change | Key References |
|--------------------|----------------------------------------|-----------------------------|----------------|
| Food Intake (2h)   | Potent Suppression                     | ↓ 50-70%                    | [10][18][21]   |
| Food Intake (24h)  | Sustained Suppression                  | ↓ 20-40%                    | [13][22]       |
| Body Weight (24h)  | Significant Reduction                  | ↓ 1-3 grams                 | [1][10]        |
| Energy Expenditure | Increase                               | ↑                           | [1][5][11]     |
| Locomotor Activity | Increase                               | ↑                           | [16][18]       |
| Grooming Behavior  | Marked Increase                        | ↑                           | [13][18]       |
| c-Fos in PVN/ARC   | Strong Induction                       | ↑                           | [8][9][12]     |

Interpretation: A successful experiment will demonstrate a significant reduction in food intake following NMU-8 injection compared to vehicle controls. This behavioral outcome should be correlated with a significant increase in c-Fos-positive cells in the PVN and ARC, confirming that the anorexigenic effect is mediated by the activation of these key hypothalamic nuclei.

## Therapeutic Potential and Future Directions

The potent anorexigenic effects of NMU, mediated centrally via NMUR2, establish this receptor as a prime target for anti-obesity drug development.[3][4][23] The independence of the NMU system from the leptin pathway is particularly advantageous, suggesting potential efficacy in leptin-resistant individuals.[14][16]

Drug Development Strategies:

- NMU Analogs: Developing lipidated or otherwise modified NMU peptide analogs can improve pharmacokinetic properties, extending half-life and enhancing efficacy.[24]

- Small-Molecule Agonists: The development of orally bioavailable small-molecule NMUR2 agonists is a key goal. Several such compounds have been shown to suppress food intake and reduce visceral fat in animal models, validating this approach.[22][25]

#### Challenges:

- Species Differences: The effects of NMU can show species specificity, with some studies noting less robust anorectic effects in rats compared to mice, potentially due to differences in receptor expression patterns.[24][26] This highlights the importance of careful model selection and cross-species validation.
- Side Effects: Central NMU administration also induces stress responses and alters other physiological systems.[13] Developing NMUR2 agonists that are selective for metabolic circuits while minimizing off-target effects will be critical for clinical translation.

In conclusion, Neuromedin U-8 is a powerful endogenous regulator of food intake and energy balance. The detailed mechanistic understanding and the robust experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers to further explore and exploit the therapeutic potential of the NMU-NMUR2 signaling system in the fight against obesity and related metabolic disorders.

## References

- Nakazato, M., Hanada, R., Murakami, N., Date, Y., Mondal, M. S., Kojima, M., et al. (2001). Central administration of neuromedin U activates neurons in ventrobasal hypothalamus and brainstem. *Endocrine*, 16(3), 201–206.
- Benzon, C. R., Johnson, S. B., McCue, D. L., Li, D., Green, T. A., & Hommel, J. D. (2014). Regulation of Motivation for Food by Neuromedin U in the Paraventricular Nucleus and the Dorsal Raphe Nucleus. *Neuropsychopharmacology*, 39(8), 1969–1978. [\[Link\]](#)
- Lin, K. T., Wang, C. H., & Chen, Y. F. (2016). Identifying a Neuromedin U Receptor 2 Splice Variant and Determining Its Roles in the Regulation of Signaling and Tumorigenesis In Vitro. *PLOS ONE*, 11(7), e0159336. [\[Link\]](#)
- Tanida, H., & Hida, R. (2021). Neuromedin U, a Key Molecule in Metabolic Disorders. *International Journal of Molecular Sciences*, 22(8), 4238. [\[Link\]](#)
- Tanida, H., & Hida, R. (2021). Neuromedin U, a Key Molecule in Metabolic Disorders. *PMC - PubMed Central*. [\[Link\]](#)
- Benzon, C. R., Johnson, S. B., McCue, D. L., Li, D., Green, T. A., & Hommel, J. D. (2014). Neuromedin U receptor 2 knockdown in the paraventricular nucleus modifies behavioral

responses to obesogenic high-fat food and leads to increased body weight. *Neuroscience*, 258, 270–278. [\[Link\]](#)

- GeneCards. (n.d.). NMUR2 Gene - Neuromedin U Receptor 2.
- Peier, A. M., et al. (2009). Antiobesity Effects of Centrally Administered Neuromedin U and Neuromedin S Are Mediated Predominantly by the Neuromedin U Receptor 2 (NMUR2). *Endocrinology*, 150(7), 3101–3109. [\[Link\]](#)
- Nathanson, A. J. (2009). Neuromedin S and U. *American Journal of Physiology-Endocrinology and Metabolism*, 297(4), E822–E824. [\[Link\]](#)
- Wren, A. M., Small, C. J., Abbott, C. R., Jethwa, P. H., Kennedy, A. R., Murphy, K. G., et al. (2002). Hypothalamic Actions of Neuromedin U. *Endocrinology*, 143(11), 4227–4234. [\[Link\]](#)
- Martin, A., et al. (2009). Appetite-modifying actions of pro-neuromedin U-derived peptides. *American Journal of Physiology-Endocrinology and Metabolism*, 297(2), E450–E457. [\[Link\]](#)
- Malendowicz, L. K., & Rucinski, M. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. *Frontiers in Endocrinology*, 12, 698379. [\[Link\]](#)
- Hanada, T., Date, Y., Shimbara, T., Sakihara, S., Murakami, N., Hayashi, Y., et al. (2004). Neuromedin U has a novel anorexigenic effect independent of the leptin signaling pathway. *Nature Medicine*, 10(10), 1067–1073. [\[Link\]](#)
- Medscape. (2004). Neuromedin U has a Novel Anorexigenic Effect. Medscape. [\[Link\]](#)
- EurekAlert! (2022).
- Matikainen-Ankney, B. A., et al. (2021). An open-source device for measuring food intake and operant behavior in rodent home-cages. *eLife*, 10, e63109. [\[Link\]](#)
- Peier, A. M., et al. (2009). The Antiobesity Effects of Centrally Administered Neuromedin U and Neuromedin S Are Mediated Predominantly by the Neuromedin U Receptor 2 (NMUR2). *Endocrinology*, 150(7), 3101-3109. [\[Link\]](#)
- Ida, T., Mori, K., Miyazato, M., et al. (2005). Neuromedin S is a novel anorexigenic hormone. *Endocrinology*, 146(10), 4217-4223. [\[Link\]](#)
- Altherr, E. D., et al. (2021). Food preference assay in male and female C57BL/6 mice. *STAR Protocols*, 2(3), 100685. [\[Link\]](#)
- Doggrell, S. A. (2005). Neuromedin U--a new target in obesity. *Expert Opinion on Therapeutic Targets*, 9(4), 875–877. [\[Link\]](#)
- Engels, L., et al. (2015). Neuromedin U inhibits food intake partly by inhibiting gastric emptying. *Peptides*, 69, 56–65. [\[Link\]](#)
- Takayanagi, Y., et al. (2022). Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice. *ACS Medicinal Chemistry Letters*, 13(7), 1146–1152. [\[Link\]](#)
- Okayama University. (2022). What makes mice fat, but not rats? Suppressing neuromedin U, study finds. EurekAlert!. [\[Link\]](#)

- Weitemier, A. Z., & Ryabinin, A. E. (2003). Intracerebroventricular Passive Immunization. II. Intracerebroventricular Infusion of Neuropeptide Antisera Can Inhibit Neuropeptide Signaling in Peripheral Tissues. *Endocrinology*, 144(7), 2779–2785. [\[Link\]](#)
- Micioni Di Bonaventura, M. V., et al. (2023). The Neuromedin U system: pharmacological implications for the treatment of obesity and binge eating behavior. *Pharmacological Research*, 195, 106875. [\[Link\]](#)
- JoVE. (2015). Intracerebroventricular Injection of Amyloid- $\beta$  Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. *Journal of Visualized Experiments*, (100), e52923. [\[Link\]](#)
- Espinosa-Carrasco, J., et al. (2019). Protocol for Measuring Compulsive-like Feeding Behavior in Mice. *STAR Protocols*, 1(1), 100001. [\[Link\]](#)
- Kim, H., et al. (2021). A Standardized Protocol for Quantifying the Behavioral Dynamics of Food-seeking in Mice. *Bio-protocol*, 11(13), e4071. [\[Link\]](#)
- Research Diets, Inc. (n.d.). Measuring Food and Water Intake in Rats and Mice. Research Diets, Inc.. [\[Link\]](#)
- JoVE. (2022). Intracerebroventricular (ICV) & Intravenous (IV) Injection: Mice I Protocol Preview. YouTube. [\[Link\]](#)
- JoVE. (2022). ICV Injection of Brain for Neuronal Transduction | Protocol Preview. YouTube. [\[Link\]](#)
- Kim, H. Y., et al. (2016). Intracerebroventricular Injection of Amyloid- $\beta$  Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. *Journal of Visualized Experiments*, (100), e52923. [\[Link\]](#)
- Brighton, C. A., et al. (2019). Neuromedin U is a gut peptide that alters oral glucose tolerance by delaying gastric emptying via direct contraction of the pylorus and vagal-dependent mechanisms. *American Journal of Physiology-Gastrointestinal and Liver Physiology*, 316(5), G563–G575. [\[Link\]](#)
- Johnson, S. B., et al. (2018). Small-Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models. *Pharmacology Research & Perspectives*, 6(5), e00425. [\[Link\]](#)
- Martin, A., et al. (2009). Appetite-modifying actions of pro-neuromedin U-derived peptides. *University of Edinburgh Research Explorer*. [\[Link\]](#)
- Kim, E. R., & Mizuno, T. M. (2018). Role of neuropeptide Y receptor 1 in the regulation of food intake by neuromedins and neuromedin-related peptides. *Neuropeptides*, 71, 91–98. [\[Link\]](#)
- Malendowicz, L. K., et al. (1994). Effects of neuromedin U (NMU)-8 on the rat hypothalamo-pituitary-adrenal axis. Evidence of a direct effect of NMU-8 on the adrenal gland. *Neuropeptides*, 26(3), 193–199. [\[Link\]](#)
- Ling, C., et al. (2023). A glimpse into the pipeline of anti-obesity medication development: combining multiple receptor pathways. *Frontiers in Endocrinology*, 14, 1224855. [\[Link\]](#)

- Johnson, S. B., et al. (2018). Small-Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models. *Pharmacology Research & Perspectives*, 6(5), e00425. [Link]

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## Sources

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuromedin U--a new target in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuromedin U system: Pharmacological implications for the treatment of obesity and binge eating behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Appetite-modifying actions of pro-neuromedin U-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 7. Identifying a Neuromedin U Receptor 2 Splice Variant and Determining Its Roles in the Regulation of Signaling and Tumorigenesis In Vitro | PLOS One [journals.plos.org]
- 8. Central administration of neuromedin U activates neurons in ventrobasal hypothalamus and brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuromedin U, a Key Molecule in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antiobesity Effects of Centrally Administered Neuromedin U and Neuromedin S Are Mediated Predominantly by the Neuromedin U Receptor 2 (NMUR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [news-medical.net](http://news-medical.net) [news-medical.net]
- 12. Neuromedin s is a novel anorexigenic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuromedin U has a Novel Anorexigenic Effect [medscape.com]

- 15. [genecards.org](http://genecards.org) [genecards.org]
- 16. Neuromedin U has a novel anorexigenic effect independent of the leptin signaling pathway - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 18. [scilit.com](http://scilit.com) [scilit.com]
- 19. An open-source device for measuring food intake and operant behavior in rodent home-cages - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 20. 67.20.83.195 [67.20.83.195]
- 21. Regulation of Motivation for Food by Neuromedin U in the Paraventricular Nucleus and the Dorsal Raphe Nucleus - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 22. Small-Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 23. Neuromedin U receptor 2 knockdown in the paraventricular nucleus modifies behavioral responses to obesogenic high-fat food and leads to increased body weight - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 24. Neuromedin U inhibits food intake partly by inhibiting gastric emptying - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 25. Small-Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 26. What makes mice fat, but not rats? Suppressing neuromedin U, study finds | EurekAlert! [[eurekalert.org](https://eurekalert.org)]
- To cite this document: BenchChem. [Neuromedin U-8: A Central Regulator of Food Intake and Energy Homeostasis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030858#role-of-neuromedin-u-8-in-regulating-food-intake>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)